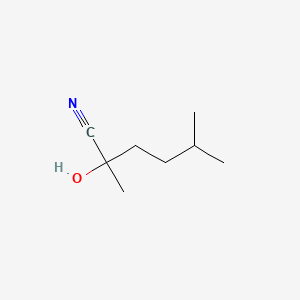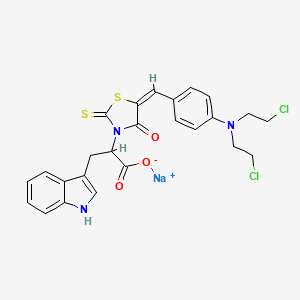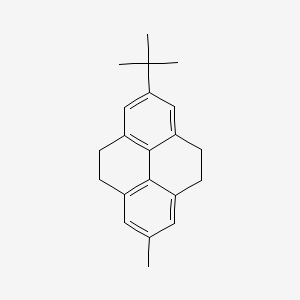
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene is a substituted pyrene derivative Pyrene is a polycyclic aromatic hydrocarbon known for its extended rigid structure and photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene typically involves indirect methods due to the challenges associated with direct substitution of pyrene. One common approach is the Friedel-Crafts alkylation, where tert-butyl chloride is used as the electrophile . The reaction conditions often require a strong Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the aromatic ring or the substituents. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution is possible, especially at the less sterically hindered positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Scientific Research Applications
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene involves its ability to participate in π-stacking interactions and hydrophobic effects. These interactions are crucial for its binding to nucleic acids and proteins. The molecular targets include aromatic residues in proteins and the bases in nucleic acids, facilitating non-covalent binding and stabilization .
Comparison with Similar Compounds
- 2-Methyl-4,5,9,10-tetrahydropyrene
- 2-Ethoxy-7-tert-butyl-4,5,9,10-tetrahydropyrene
- 2-Propoxy-7-tert-butyl-4,5,9,10-tetrahydropyrene
- 2-Acetyl-4,5,9,10-tetrahydropyrene
Comparison: Compared to its analogs, 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene is unique due to the presence of both tert-butyl and methyl groups, which influence its steric and electronic properties. This combination enhances its stability and modifies its reactivity, making it a valuable compound for specific applications in materials science and biological research .
Properties
CAS No. |
108545-97-7 |
|---|---|
Molecular Formula |
C21H24 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C21H24/c1-13-9-14-5-7-16-11-18(21(2,3)4)12-17-8-6-15(10-13)19(14)20(16)17/h9-12H,5-8H2,1-4H3 |
InChI Key |
YHWAEYMNWLCFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


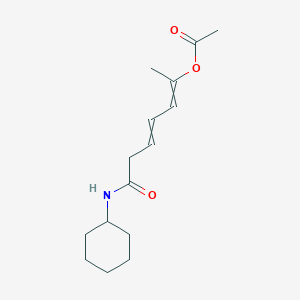
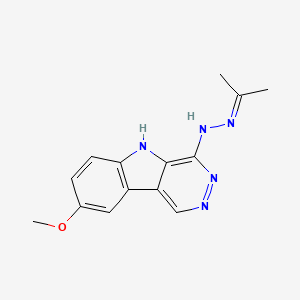
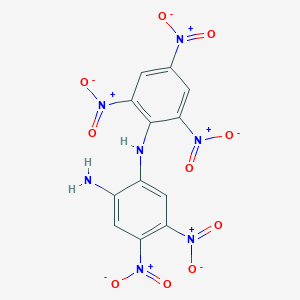
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
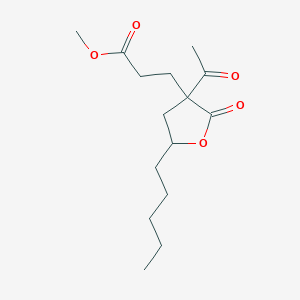
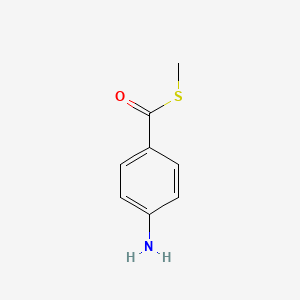
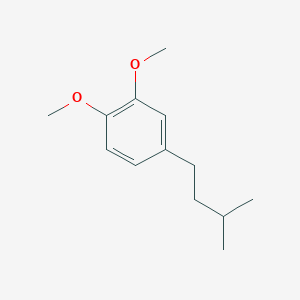
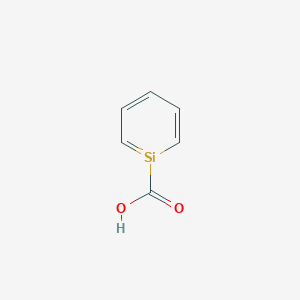
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
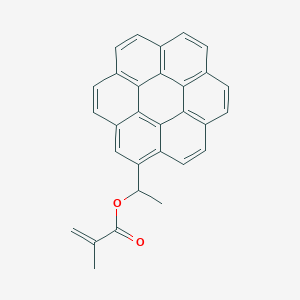
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
